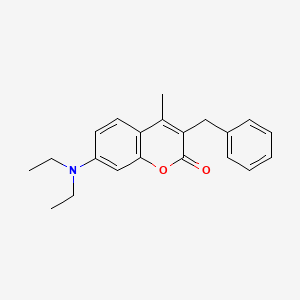
3-Benzyl-7-(diethylamino)-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-3-(phenylmethyl)- is a complex organic compound belonging to the benzopyran family. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications. This compound is often used in research due to its fluorescent properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-3-(phenylmethyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylumbelliferone with diethylamine and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-3-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino or phenylmethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzopyran derivatives.
科学的研究の応用
2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-3-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, optical brighteners, and other specialty chemicals.
作用機序
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-3-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. Its fluorescent properties are due to the conjugated π-electron system, which allows it to absorb and emit light at specific wavelengths. In biological systems, the compound may interact with cellular components, leading to various biological effects such as inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
Coumarin: A parent compound with similar fluorescent properties.
4-Methylumbelliferone: A derivative with a similar core structure but different substituents.
7-Diethylamino-4-methylcoumarin: A closely related compound with similar applications.
Uniqueness
2H-1-Benzopyran-2-one, 7-(diethylamino)-4-methyl-3-(phenylmethyl)- stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Its phenylmethyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs.
特性
CAS番号 |
7509-72-0 |
|---|---|
分子式 |
C21H23NO2 |
分子量 |
321.4 g/mol |
IUPAC名 |
3-benzyl-7-(diethylamino)-4-methylchromen-2-one |
InChI |
InChI=1S/C21H23NO2/c1-4-22(5-2)17-11-12-18-15(3)19(21(23)24-20(18)14-17)13-16-9-7-6-8-10-16/h6-12,14H,4-5,13H2,1-3H3 |
InChIキー |
UJJKVFVKXALRSF-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
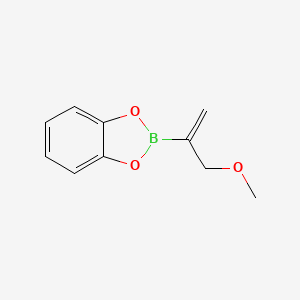
![1-[2-(3-Hydroxypropyl)-5-methylpyrrolidin-1-yl]ethanone](/img/structure/B13989342.png)

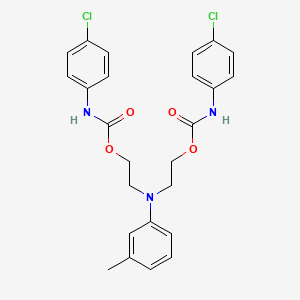
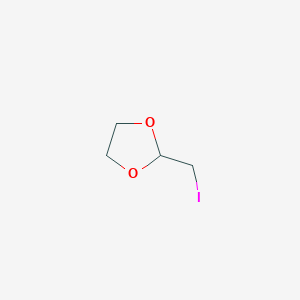

![6-Chloro-3-methylbenzo[b]thiophene](/img/structure/B13989365.png)

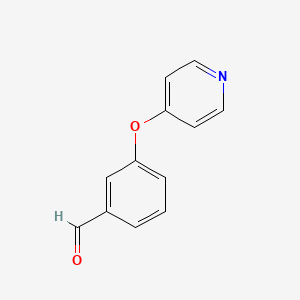
![8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine](/img/structure/B13989373.png)
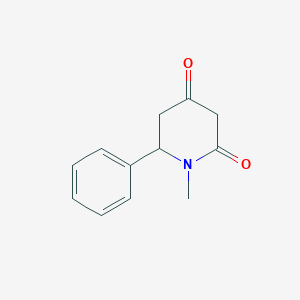
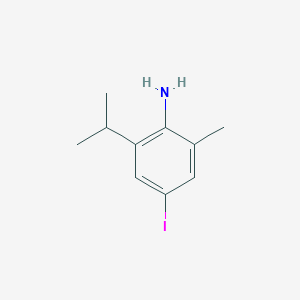
![4,4'-[Piperazine-1,4-diylbis(azanylylidenemethanylylidene)]bis(N,N-diethylaniline)](/img/structure/B13989383.png)
